N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
Description
BenchChem offers high-quality N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-17(2,3)25-16(24)19-10-6-4-5-7-13(21)18-11-12-20-14(22)8-9-15(20)23/h8-9H,4-7,10-12H2,1-3H3,(H,18,21)(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAILOIXILPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662061 | |
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-36-1 | |
| Record name | tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide solubility and stability data
[1][2]
Executive Summary
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS: 1076198-36-1) is a specialized heterobifunctional linker used critically in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and peptide-based therapeutics.[1][2][3] Its structure features two distinct reactive termini: a maleimide group for thiol-selective conjugation and a t-Boc-protected amine for controlled chain extension or solubility modulation.[1][2]
This guide provides a rigorous technical analysis of its solubility profile, stability mechanisms, and experimental handling. It is designed to prevent common failures—specifically maleimide hydrolysis and premature deprotection—during complex bioconjugation workflows.[1][2]
Part 1: Chemical Identity & Physicochemical Properties[4]
Structural Analysis
The molecule acts as a spacer, providing a defined distance between the payload and the carrier. The hydrophobic nature of the tert-butyloxycarbonyl (Boc) group and the polymethylene chain significantly influences its solubility, necessitating organic co-solvents for aqueous applications.
| Property | Data |
| CAS Number | 1076198-36-1 |
| Molecular Formula | C₁₇H₂₇N₃O₅ |
| Molecular Weight | 353.41 g/mol |
| Appearance | Off-white to pale beige solid |
| Reactive Groups | Maleimide (Thiol-reactive), t-Boc Amine (Acid-labile protecting group) |
Solubility Profile
Due to the lipophilic Boc group and alkyl chain, this compound exhibits poor water solubility .[2] Direct dissolution in aqueous buffers will result in precipitation.[1]
Recommended Solvent System:
-
Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]
-
Solubility Limit: Typically ≥ 10 mg/mL (approx. 28 mM) in DMSO.[1]
-
Aqueous Compatibility: Soluble in aqueous buffers only when introduced as a concentrated organic stock solution (typically < 10% v/v final organic concentration).[1][2]
Table 1: Solubility & Solvent Compatibility
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent | Preferred for stock solutions (10–50 mM).[1][2] Store at -20°C. |
| DMF | Good | Alternative to DMSO; easier to remove by evaporation.[1][2] |
| Water / PBS | Poor | Do not use for stock preparation.[1][2] Use only for dilution. |
| Methanol/Ethanol | Moderate | Avoid if possible; nucleophilic solvents can react with maleimides over time.[1] |
Part 2: Stability & Storage Mechanisms[1]
The stability of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is governed by two competing degradation pathways: Base-Catalyzed Hydrolysis (Maleimide) and Acid-Catalyzed Deprotection (Boc).[1][2]
Maleimide Hydrolysis (pH Sensitivity)
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[4][5] This reaction is pH-dependent .[1][2]
-
pH > 7.5: Hydrolysis rates increase exponentially.[1]
-
pH > 8.5: Rapid degradation; competitive reaction with primary amines (aminolysis) becomes significant.[1][2]
t-Boc Stability
The t-Boc group is stable under basic and neutral conditions but is cleaved rapidly in acidic environments (e.g., TFA, HCl).
Storage Recommendations
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-reactivity zones and the specific conditions leading to activation vs. degradation.[1][2]
Figure 1: Reaction pathways showing the optimal conjugation window (Green), activation pathway (Yellow), and degradation risk (Red).
Part 4: Experimental Workflows
Preparation of Stock Solution
Objective: Create a stable 50 mM stock solution.
-
Calculate: For 10 mg of compound (MW 353.41), requires ~566 µL of solvent.[1][2]
-
Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1][2]
-
Dissolution: Add DMSO to the vial. Vortex for 30 seconds until fully dissolved.[1]
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.
t-Boc Deprotection Protocol
Objective: Remove the Boc group to expose the primary amine without degrading the maleimide.[1][2]
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2]
-
Procedure:
-
Add TFA/DCM mixture at 0°C.
-
Stir at room temperature for 30–60 minutes (monitor by TLC/LC-MS).
-
Critical Step: Remove TFA rapidly under vacuum (rotary evaporator) to prevent prolonged acid exposure which can degrade the maleimide over time.[1][2]
-
Note: Maleimides are generally stable in TFA for short durations (< 2 hours).[1][2]
Conjugation Protocol (Maleimide-Thiol)
Objective: Conjugate the linker to a cysteine-containing protein/peptide.[1][2]
-
Buffer Prep: Prepare PBS or HEPES buffer, pH 6.5–7.0 .[1][2] Include 1-5 mM EDTA to chelate divalent metals that catalyze oxidation.[1][2]
-
Warning: Avoid primary amine buffers (Tris, Glycine) if pH > 7.5.[1]
-
-
Reduction: Ensure the protein thiol is reduced (use TCEP or DTT; remove DTT before conjugation).[1][2]
-
Mixing: Add the DMSO stock solution of the linker to the protein solution.
-
Incubation: React for 1–2 hours at Room Temperature or 4°C overnight.
-
Purification: Remove excess linker via size-exclusion chromatography (desalting column) or dialysis.[1]
Part 5: Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Precipitation upon addition to buffer | Concentration too high or mixing too fast.[1][2] | Dilute the DMSO stock further before addition.[1][2] Add dropwise while vortexing.[1] Ensure final organic % is sufficient (5-10%).[1] |
| Low Conjugation Yield | Maleimide hydrolysis or oxidized thiols.[1][2] | Check buffer pH (must be < 7.5).[1] Ensure thiols are reduced (use Ellman’s reagent to verify). Use fresh stock. |
| Loss of Maleimide Activity | Old stock solution or moisture contamination.[1][2] | Use anhydrous DMSO.[1][2] Store under nitrogen/argon.[1] Do not store aqueous solutions.[1][4] |
References
-
PubChem. (2025).[1][2] N-(2-Aminoethyl)maleimide and Related Compounds: Chemical and Physical Properties. National Library of Medicine.[1] Available at: [Link][1][2]
-
Fontaine, S. D., et al. (2015).[2] Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 26(2). Available at: [Link]
-
Pharmaffiliates. (2025). N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide Product Sheet. Available at: [Link][1][2]
Sources
- 1. N-(2-Aminoethyl)maleimide | C6H8N2O2 | CID 2778791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ondansetron EP Impurity B - CAS - 1076198-52-1 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Mastering Maleimide-Thiol Chemistry: A Precision Guide for Bioconjugation
Topic: Understanding Maleimide-Thiol Michael Addition Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The maleimide-thiol Michael addition is the workhorse of modern bioconjugation, underpinning the efficacy of Antibody-Drug Conjugates (ADCs), fluorescent labeling, and hydrogel synthesis. However, its apparent simplicity masks complex kinetic and thermodynamic behaviors that determine the success or failure of a therapeutic candidate. This guide moves beyond basic protocols to dissect the mechanistic nuance, stability paradoxes, and experimental strategies required to engineer robust, clinically viable conjugates.
Mechanistic Dynamics: The Kinetic Sweet Spot
At its core, the reaction is a nucleophilic attack by a thiolate anion on the electron-deficient olefin of the maleimide ring.[1][2] While often termed "click chemistry" due to its efficiency, it is strictly a Michael addition governed by the pKa of the thiol and the pH of the environment.
The "Thiolate Switch"
The reaction does not proceed with the thiol (-SH) but with the thiolate anion (-S⁻).
-
pH < 6.0: Most cysteine residues (pKa ~8.3) remain protonated. Reaction kinetics are sluggish.
-
pH 6.5 – 7.5 (The Goldilocks Zone): Sufficient thiolate is generated to drive rapid kinetics (k ~ 10³–10⁴ M⁻¹s⁻¹) while remaining below the threshold where primary amines (Lysine pKa ~10.5) become competitive nucleophiles.
-
pH > 8.0: Selectivity erodes. Lysine residues begin to react, and the rate of maleimide hydrolysis (ring-opening) increases exponentially, deactivating the linker before conjugation occurs.
Expert Insight: In solvent-accessible areas of proteins, local electrostatic environments can shift cysteine pKa values by ±2 units. A positively charged microenvironment (e.g., adjacent Arginine) can lower Cysteine pKa, enhancing reactivity at neutral pH.
Visualization: Reaction Mechanism
Figure 1: The stepwise mechanism of the Michael addition. The formation of the thiolate anion is the rate-limiting step controlled by pH.
The Stability Paradox: Retro-Michael vs. Hydrolysis[3]
A common misconception is that the thioether bond formed is permanent. In reality, the thiosuccinimide ring is a dynamic system subject to two competing fates in vivo: Retro-Michael Deconjugation and Ring Hydrolysis .[3]
The Liability: Retro-Michael Reaction
The reaction is reversible.[4][5] In plasma, the maleimide can detach from the drug payload and transfer to endogenous thiols, primarily Human Serum Albumin (HSA), which contains a highly reactive Cys34. This "thiol exchange" leads to premature drug release and off-target toxicity.[6]
The Solution: Hydrolysis as a Stabilizer
Paradoxically, destroying the maleimide ring after conjugation is beneficial.
-
Thiosuccinimide (Intact Ring): Susceptible to Retro-Michael reversal.[5]
-
Succinamic Acid (Hydrolyzed Ring): The ring opens to form a linear structure. This modification makes the reverse reaction mechanistically impossible, "locking" the payload onto the antibody.
Expert Insight: Modern ADC linkers (e.g., self-hydrolyzing maleimides) are engineered with basic groups near the ring to catalyze this hydrolysis immediately after conjugation, ensuring in vivo stability.[3]
Visualization: The Fate of the Conjugate
Figure 2: Competing pathways for the maleimide conjugate. Hydrolysis prevents the retro-Michael pathway, stabilizing the drug-linker.[7]
Strategic Protocol Design
This protocol is designed for self-validation. Every step includes a checkpoint to ensure integrity.
Phase A: Preparation & Reduction
Goal: Generate free thiols without denaturing the protein.
-
Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT because it is stable over a wider pH range and does not always require removal before maleimide addition (though removal is good practice to prevent TCEP-maleimide adducts).
-
Stoichiometry: Use 2-10 equivalents of TCEP per disulfide depending on accessibility.
-
Checkpoint: Quantify free thiols using Ellman’s Reagent (DTNB) before proceeding.
Phase B: The Conjugation
Goal: Maximize labeling efficiency (DOL) while minimizing aggregation.
-
Solvent: Dissolve maleimide in anhydrous DMSO or DMF immediately before use.[4] Do not store aqueous maleimide solutions ; they hydrolyze within minutes.
-
Cosolvent: Keep organic solvent <10% (v/v) in the final reaction to prevent protein precipitation.
-
pH Control: Maintain pH 7.0–7.2.
Phase C: Quenching & Purification
Goal: Stop the reaction and remove excess small molecules.
-
Quench: Add excess N-Acetylcysteine or Mercaptoethanol. This reacts with remaining maleimide, preventing non-specific reactions during purification.[5]
-
Purification: Size Exclusion Chromatography (SEC) or desalting columns (e.g., Zeba spin columns) to remove the small molecule-thiol adducts.
Quantitative Data: Optimization Parameters
| Parameter | Optimal Range | Effect of Deviation |
| pH | 6.5 – 7.5 | <6.5: Slow kinetics. >7.5: Amine reactivity & reagent hydrolysis. |
| Temperature | 4°C – 25°C | >37°C: Increases rate of protein denaturation and retro-Michael. |
| Stoichiometry | 3 – 20x Excess | <3x: Low DOL. >20x: Risk of precipitation/aggregation. |
| Solvent (DMSO) | 5 – 10% v/v | >10%: Protein unfolding/precipitation. |
Advanced Workflow Visualization
Figure 3: Standard operating procedure for maleimide-thiol conjugation with critical quality control checkpoints.
Troubleshooting & Future-Proofing
Common Failure Modes
-
Low Conjugation Yield:
-
Cause: Maleimide reagent hydrolyzed prior to use.[10]
-
Fix: Use fresh anhydrous DMSO stock. Check reagent via NMR or HPLC.
-
Cause: Oxidized thiols.
-
Fix: Re-reduce with TCEP and verify with Ellman’s.
-
-
Precipitation:
-
Cause: Over-labeling (hydrophobic payload) or high organic solvent.
-
Fix: Reduce molar excess of maleimide; ensure DMSO <10%.
-
Next-Generation Innovations
To solve the retro-Michael instability, the industry is moving toward:
-
Self-Hydrolyzing Maleimides: Incorporate a basic amino group (e.g., diaminopropionic acid) near the maleimide.[3] This catalyzes immediate ring hydrolysis after conjugation, locking the stability.
-
Aryl Maleimides: Electron-withdrawing groups on the N-substituent accelerate hydrolysis of the thiosuccinimide ring.
-
Exocyclic Olefinic Maleimides: Offer alternative reaction pathways that resist retro-Michael elimination.
References
-
Bioconjugate Chemistry. "Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies." ACS Publications. [Link]
-
Fontaine, S. D., et al. "Long-term stabilization of maleimide-thiol conjugates."[11] Bioconjugate Chemistry (2015).[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. semanticscholar.org [semanticscholar.org]
Methodological & Application
Technical Application Note: Strategic Bioconjugation with N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
Introduction & Molecule Logic
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide is a specialized heterobifunctional crosslinker designed for high-fidelity construction of Antibody-Drug Conjugates (ADCs), peptide-protein fusions, and functionalized biosurfaces.
Its structure contains two distinct "warheads" separated by a hydrophobic C6 spacer and a hydrophilic ethyl spacer:
-
Maleimide: A Michael acceptor that reacts specifically with sulfhydryl groups (thiols, -SH) at pH 6.5–7.5.[1]
-
t-Boc (tert-Butyloxycarbonyl)-Protected Amine: An amine precursor that remains inert until acid-deprotected.
The "Orthogonal Protection" Advantage
The primary utility of this linker lies in its orthogonality . Unlike standard amine-to-thiol crosslinkers (e.g., SMCC), the amine end here is "masked" (Boc). This allows researchers to perform chemistry on the maleimide end or the amine end sequentially without self-polymerization.
Critical Workflow Constraint: The Boc group requires acidic conditions (TFA) for removal. Most proteins denature in TFA. Therefore, this linker is best utilized in a "Payload-First" workflow:
-
Chemical Synthesis: Deprotect the linker and attach it to a small molecule (drug/fluorophore) to create a "Maleimide-Active Payload."
-
Bioconjugation: Conjugate the Maleimide-Active Payload to the sensitive protein.
Chemical Properties & Handling[2][3]
| Property | Specification |
| CAS Number | 1076198-36-1 |
| Molecular Weight | 353.41 g/mol |
| Solubility | DMSO, DMF, DCM (Poor solubility in water) |
| Reactive Groups | Maleimide (Thiol-target), Boc-Amine (Acid-labile) |
| Spacer Arm | ~14.5 Å (Estimated extended length) |
| Storage | -20°C, Desiccated, Protected from light |
Strategic Workflow Visualization
The following diagram illustrates the "Payload-First" strategy, which ensures protein stability by isolating the harsh deprotection steps to the small-molecule phase.
Caption: Synthesis of a Maleimide-activated payload followed by protein conjugation. Note that the protein is introduced only after acid-labile steps are complete.
Phase I: Linker Activation (Chemical Synthesis)
Objective: Remove the Boc protecting group to generate a primary amine, then couple this amine to an NHS-ester functionalized payload (e.g., a drug or fluorophore).
Reagents Required[2][3][5][6][7]
-
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide[2]
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)
-
Critical: Non-thiol scavenger (e.g., Triisopropylsilane - TIS). Do NOT use Ethanedithiol (EDT) as it will permanently cap the maleimide.
-
NHS-Ester Payload (Molecule "B")
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Protocol A: Boc Deprotection
-
Dissolution: Dissolve 10 mg of the Boc-linker in 1 mL of DCM.
-
Acidification: Add 1 mL of TFA (Final concentration 50% v/v).
-
Expert Tip: If high-fidelity recovery is needed, add 2.5% TIS and 2.5% H2O as scavengers to prevent t-butyl cations from alkylating the maleimide ring.
-
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Evaporation: Remove solvent under a stream of nitrogen or rotary evaporation.
-
Wash: Re-dissolve the residue in DCM and evaporate again (repeat 2x) to remove residual TFA.
-
Result: You now have the trifluoroacetate salt of N-(2-Maleimidoethyl)-6-aminohexanamide.
-
Protocol B: Coupling to Payload
-
Buffer: Dissolve the deprotected linker salt in anhydrous DMF or DMSO.
-
Neutralization: Add DIPEA (molar equivalent to TFA salt + 1.5x excess) to neutralize the amine. Check that "pH" (on wet paper) is ~8.0–8.5.
-
Caution: Do not exceed pH 9.0, or the maleimide ring will hydrolyze (open up) and become unreactive.
-
-
Reaction: Add 1.0 equivalent of your NHS-Ester Payload.
-
Incubation: React for 1–2 hours at RT.
-
Purification: Purify the resulting Payload-Linker-Maleimide via HPLC (C18 column) or precipitations.
-
Validation: Verify mass via LC-MS. Ensure the maleimide peak (UV 302 nm) is intact.
-
Phase II: Bioconjugation (Protein Ligation)
Objective: Conjugate the "Payload-Linker-Maleimide" synthesized above to a target protein (e.g., Antibody).
Reagents Required[2][3][5][6][7]
-
Conjugation Buffer: PBS (pH 7.[6][7]2) + 5 mM EDTA. Degassed.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.
-
Desalting Column (e.g., Zeba Spin, Sephadex G-25).
Protocol Steps
Step 1: Protein Preparation (Thiol Generation)
If the protein has no free thiols (like most antibodies), you must reduce inter-chain disulfides.
-
Add TCEP (2–3 molar equivalents per antibody for partial reduction; yields ~2–4 free thiols).
-
Incubate at 37°C for 90 minutes.
-
Purification (Optional but Recommended): If using DTT, you must desalt to remove excess DTT.[7] If using TCEP at low equivalents, you can often proceed directly, but TCEP can compete slowly with maleimides. Desalting is safer.
Step 2: Conjugation Reaction
-
Dissolve Payload: Dissolve the Payload-Linker-Maleimide (from Phase I) in dry DMSO to make a 10 mM stock.
-
Mixing: Add the payload stock to the reduced protein solution.
-
Ratio: Use a 5–10 molar excess of Maleimide over Protein Thiols.
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C.
-
Quenching: Add excess N-ethylmaleimide or Cysteine to quench any unreacted thiols or maleimides, respectively.
Step 3: Purification[6]
-
Remove excess small-molecule payload using Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.
-
Storage: Store the final conjugate at 4°C (short term) or -20°C/ -80°C (long term) with a cryoprotectant (e.g., glycerol, sucrose).
Troubleshooting & Critical Parameters
Maleimide Hydrolysis vs. Aminolysis
The maleimide ring is susceptible to two main failure modes:
-
Hydrolysis (Ring Opening): Occurs at pH > 8.0. The ring opens to form maleamic acid, which cannot react with thiols.
-
Prevention: Strictly maintain pH < 7.5 during storage and reaction.
-
-
Aminolysis (Wrong Target): At pH > 8.0, maleimides can react with Lysine (amines) instead of Cysteine (thiols).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Oxidized Thiols (Disulfides formed) | Degas all buffers; Use EDTA; Ensure reduction immediately precedes conjugation. |
| Precipitation | Hydrophobic Linker/Payload | Limit DMSO < 10%; Use a PEGylated variant of the linker if available. |
| Maleimide Unreactive | Hydrolysis or "Old" Stock | Check UV Absorbance at 302 nm (Maleimide signature). If low, the ring is open. Use fresh stock. |
| Protein Aggregation | Over-reduction of Antibody | Reduce TCEP equivalents (aim for 2 eq); Do not break hinge-region disulfides completely. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on maleimide chemistry and heterobifunctional crosslinkers).
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. (Discusses maleimide stability and hydrolysis kinetics).
-
BroadPharm. "N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide Product Protocol.
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." (General overview of Maleimide/NHS reaction conditions).
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. clinivex.com [clinivex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Conditions for acidic deprotection of Boc group on a linker
An In-Depth Guide to the Acidic Deprotection of the Boc Group on a Linker
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide to the acidic deprotection of the tert-butyloxycarbonyl (Boc) group, with a specific focus on substrates attached to linkers. As a foundational technique in solid-phase peptide synthesis (SPPS), the creation of antibody-drug conjugates (ADCs), and other areas of medicinal chemistry, mastering Boc deprotection is critical for synthetic success. This guide moves beyond simple protocols to explain the underlying chemical principles, strategic considerations for linker stability, and methods to mitigate common side reactions, ensuring researchers can design and execute robust and reproducible deprotection strategies.
The Boc Group: A Cornerstone of Amine Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its robust stability across a broad range of non-acidic chemical conditions, including basic hydrolysis and catalytic hydrogenation. This stability makes it an excellent "orthogonal" partner to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups.[1][2][3] This orthogonality allows for the selective deprotection of specific functional groups within a complex molecule, a key requirement in multi-step synthesis.[1][3] The Boc group's primary utility, however, lies in its clean and efficient removal under moderately acidic conditions.[4][5]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed fragmentation reaction that proceeds via a stabilized tertiary carbocation intermediate.[2][6] Understanding this mechanism is crucial for anticipating and preventing potential side reactions.
The process occurs in three main steps:
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc carbamate.[7][8][9] This initial step activates the group for cleavage.
-
Fragmentation: The protonated carbamate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[7][10][11]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[7][11] In the acidic medium, the newly liberated amine is protonated, forming its corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The generation of the highly reactive tert-butyl cation is the primary source of side reactions, a topic addressed in Section 4.
Selecting the Appropriate Acidic Conditions
The choice of acid, its concentration, and the solvent system are critical variables that determine the efficiency and selectivity of the deprotection. While trifluoroacetic acid (TFA) is the most common reagent, other acids are used for specific applications.[10]
| Reagent | Typical Concentration | Solvent(s) | Key Characteristics & Applications |
| Trifluoroacetic Acid (TFA) | 20-50% for routine deprotection; 95% in cleavage cocktails.[12][13] | Dichloromethane (DCM) | Workhorse Reagent: Highly effective and volatile, making it easy to remove. The standard choice for the repetitive deprotection steps in Boc-based SPPS.[9][14] |
| Hydrochloric Acid (HCl) | 4M solution | 1,4-Dioxane, Ethyl Acetate, Methanol | Stronger Alternative: Often used when TFA is insufficient or for final product salt formation. Anhydrous conditions are typical.[10] The reaction kinetics can show a second-order dependence on HCl concentration.[15][16][17] |
| Phosphoric Acid (H₃PO₄) | ~85% (concentrated) | Water, Organic co-solvents | Greener Alternative: Less corrosive and toxic than TFA. Effective for some substrates, particularly on a larger scale.[10] |
| Methanesulfonic Acid (MeSO₃H) | Various | Methanol, Acetonitrile | Strong Organic Acid: Can be a potent alternative to TFA for difficult deprotections.[10] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Catalytic to stoichiometric | DCM, Acetonitrile | Mild/Selective Conditions: Can sometimes achieve selective deprotection in the presence of other acid-sensitive groups.[5][18] |
Taming the tert-Butyl Cation: Scavengers and Side Reactions
The electrophilic tert-butyl cation (t-Bu⁺) generated during deprotection can alkylate any available nucleophile in the reaction mixture.[19] In the context of peptide and linker chemistry, this leads to undesirable and often irreversible side products.
Susceptible Residues and Functional Groups:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to alkylation.[20][21]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[20][22]
-
Cysteine (Cys): The free thiol group is a prime target for tert-butylation.[20][21]
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[20]
To prevent these side reactions, scavengers are added to the deprotection solution. These are nucleophilic agents designed to trap the t-Bu⁺ cation more efficiently than the sensitive residues of the substrate.[20][22]
| Scavenger | Typical Concentration | Target(s) / Purpose |
| Water (H₂O) | 2.5 - 5% | General purpose scavenger. Traps t-Bu⁺ and helps hydrolyze other protecting groups (e.g., Trt on Cys/His/Asn).[23] |
| Triisopropylsilane (TIS or TIPS) | 2.5 - 5% | Highly Effective Cation Trap: Reduces the trityl cation and traps the t-butyl cation. Prevents oxidation of Trp.[24] |
| Thioanisole | 2.5 - 5% | Soft Nucleophile: Protects Met and Cys. Helps cleave Arg(Tos) protecting groups. Avoid with Trp-containing peptides due to potential side reactions.[25] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Strong Scavenger: Very effective for protecting Trp and Met. Also used to cleave Trp(For) groups.[25] Has a strong, unpleasant odor. |
| Phenol | 5% | Protects Tyr and Trp from alkylation.[26] |
The combination of TFA and one or more scavengers is known as a "cleavage cocktail," essential for the final cleavage step in SPPS.[23][27]
The Linker Context: Ensuring Stability and Functionality
The term "on a linker" introduces critical strategic considerations. The stability of the bond connecting your molecule of interest to the linker, and the linker to its anchor (like a solid-phase resin or an antibody), must be carefully managed.
Application in Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, the growing peptide is attached to a solid support resin via a linker (e.g., Merrifield or PAM linker). The strategy relies on quasi-orthogonal protection: the temporary N-terminal Boc group is removed repeatedly with moderate acid (e.g., 50% TFA in DCM), while the permanent side-chain protecting groups (often benzyl-based) and the peptide-linker bond remain intact.[13][21][] These more stable groups are only removed at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13][29]
Key Consideration: The linker must be completely stable to the repetitive Boc deprotection conditions to prevent premature cleavage and loss of the peptide chain.
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker's role is different. Many ADC linkers are designed to be cleaved under specific physiological conditions to release the cytotoxic payload inside the target cancer cell.[30][31] Acid-labile linkers, such as those containing a hydrazone moiety, are specifically designed to be stable at physiological blood pH (~7.4) but to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[][33][34][35]
Key Consideration: When synthesizing a Boc-protected component of an ADC that uses an acid-labile linker, the deprotection conditions must be carefully chosen to be acidic enough to remove the Boc group without causing significant cleavage of the payload-linker bond. This often requires careful kinetic studies and optimization.
Experimental Protocols
CAUTION: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[24]
Protocol 1: General On-Resin Boc Deprotection in SPPS
This protocol describes a single deprotection cycle for a peptide synthesized on a solid support.
-
Materials:
-
Boc-protected peptidyl-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 50% (v/v) TFA in DCM. For Trp, Cys, or Met-containing peptides, add 0.5% dithioethane (DTE) as a scavenger.[21]
-
Neutralization Solution: 5-10% (v/v) Diisopropylethylamine (DIEA) in DCM.[14]
-
Isopropyl alcohol (IPA)
-
-
Procedure:
-
Swell the peptidyl-resin in DCM for 15-20 minutes in a reaction vessel. Drain the solvent.
-
Add the Deprotection Solution (approx. 10 mL per gram of resin) and agitate the resin for a short pre-wash (1-2 minutes). Drain the solution.[12]
-
Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes at room temperature.[12][14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid and the cleaved Boc group:
-
3x with DCM
-
2x with IPA
-
3x with DCM[12]
-
-
Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin twice with the Neutralization Solution, agitating for 2-5 minutes each time.[14][21]
-
Wash the resin thoroughly with DCM (at least 3-5 times) to remove excess base.
-
The resin is now ready for the next amino acid coupling step.
-
Caption: Workflow for a typical on-resin Boc deprotection cycle in SPPS.
Protocol 2: Final Peptide Cleavage from Resin with a TFA Cocktail
This protocol is for the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.
-
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail: The composition depends on the peptide sequence. A common general-purpose cocktail is Reagent B : TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v).[23] Prepare fresh before use.
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.25 mmol of synthesis scale).[23]
-
Agitate the mixture at room temperature for 2-3 hours. The optimal time depends on the specific protecting groups (e.g., Arg(Pbf) can be slow to cleave).[36]
-
Filter the resin and collect the filtrate, which contains the crude peptide, into a clean flask.
-
Wash the resin once or twice with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen or by rotary evaporation until a small volume remains.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold, stirring diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by HPLC.
-
Troubleshooting Guide
Caption: Decision tree for troubleshooting common Boc deprotection issues.
References
- Benchchem. Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. Benchchem.com.
- BOC Sciences.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.
- ACROBiosystems. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. acrobiosystems.com.
- ScienceDirect. Acid-labile linkers: Significance and symbolism. sciencedirect.com.
- ACS GCI Pharmaceutical Roundtable. Acids. acs.org.
- Scribd.
- Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-25.
- Benchchem. Scavengers for Boc deprotection to prevent side reactions. Benchchem.com.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com.
- IPHASE Biosciences. ADC Drugs: Concepts of Linker Cleavage and Payload Release. iphasebio.com.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. commonorganicchemistry.com.
- The Organic Chemist. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
- Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.com.
- Benchchem. A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-D-Valine. Benchchem.com.
- Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org.
- ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep.com.
- Master Organic Chemistry. Amine Protection and Deprotection. masterorganicchemistry.com.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis. Benchchem.com.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. acs.org.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. bozechem.com.
- van Delft, F., & Lambert, J. M. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 213-231). The Royal Society of Chemistry.
- CDN. Cleavage Cocktail Selection. cdnpres.com.
- Al-Mugheiry, T. S., et al. (2022).
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). peptide.com.
- Corbo, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6667.
- ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68.
- Creative Biolabs. Linkers in Antibody-Drug Conjugates.
- Anaspec. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. sigmaaldrich.com.
- ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry. proteogenix.science.
- Benchchem. Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. Benchchem.com.
- Sunresin. Boc / Bzl Solid Phase Synthesis. sunresin.com.
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- BOC Sciences.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. sigmaaldrich.com.
- ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Browne, D. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1836-1843.
- Suzhou Highfine Biotech. Double BOC protection selective removal method. highfine.com.
- Hartwig, S., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
- Common Organic Chemistry. Boc Deprotection - TFA. commonorganicchemistry.com.
- Benchchem. Troubleshooting incomplete Boc deprotection. Benchchem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. youtube.com [youtube.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chempep.com [chempep.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Double BOC protection selective removal method [en.highfine.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 29. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 30. iphasebiosci.com [iphasebiosci.com]
- 31. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 33. books.rsc.org [books.rsc.org]
- 34. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 35. creative-biolabs.com [creative-biolabs.com]
- 36. researchgate.net [researchgate.net]
Application Note: Site-Specific Peptide Modification using N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
Topic: N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide for Peptide Modification Content Type: Application Notes and Protocols
Abstract
This technical guide details the utility and experimental protocols for N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS 1076198-36-1), a specialized heterobifunctional crosslinker. Unlike standard reagents, this compound offers a unique combination of a thiol-reactive maleimide and a Boc-protected amine separated by a hydrophobic hexyl-ethyl spacer. This architecture enables a sequential, orthogonal conjugation strategy: first targeting cysteine residues under physiological conditions, followed by acidic deprotection to unveil a primary amine for secondary functionalization (e.g., with NHS-esters or carboxylic acids). This guide addresses critical stability factors, reaction stoichiometry, and purification workflows essential for high-yield peptide-drug conjugates (PDCs) and surface immobilization.
Chemical Architecture & Mechanism
Understanding the structural logic of this linker is prerequisite to successful conjugation. The molecule consists of three functional domains:
-
Maleimide Head: A Michael acceptor that reacts specifically with sulfhydryl groups (-SH) at pH 6.5–7.5 to form a stable thioether bond.
-
Hexyl-Ethyl Spacer: A hydrophobic C6-amide-C2 chain. This spacer (~15 Å) provides necessary distance to prevent steric hindrance between the biomolecule and the secondary payload, while its hydrophobicity can modulate the pharmacokinetics of the final conjugate.
-
t-Boc Protected Amine: An acid-labile protecting group masking a primary amine. This ensures the amine remains inert during the initial thiol conjugation, preventing self-polymerization or non-specific reactions.
Physicochemical Properties
| Property | Data |
| Chemical Name | N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide |
| CAS Number | 1076198-36-1 |
| Molecular Formula | C₁₇H₂₇N₃O₅ |
| Molecular Weight | 353.42 g/mol |
| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |
| Reactive Groups | Maleimide (Thiol-reactive), Boc-Amine (Latent Amine) |
| Spacer Length | ~14.5 Å (estimated extended conformation) |
Experimental Workflows
Logic of the Sequential Conjugation
The primary advantage of this linker is its orthogonality . The maleimide reaction must precede Boc deprotection. If the Boc group is removed first, the resulting free amine can react with the maleimide of another linker molecule (intermolecular reaction) or the same molecule (intramolecular), leading to polymerization or cyclization.
Visualization: Reaction Pathway
The following diagram illustrates the critical path for modifying a Cysteine-containing peptide.
Figure 1: Sequential conjugation workflow ensuring orthogonality between thiol and amine reactive steps.
Detailed Protocols
Protocol A: Primary Conjugation (Thiol-Maleimide)
Objective: Covalent attachment of the linker to a cysteine-containing peptide or protein.
Materials:
-
Peptide/Protein stock (dissolved in PBS, pH 7.2, containing 5-10 mM EDTA to prevent metal-catalyzed oxidation).
-
Linker stock: 50 mM in anhydrous DMF or DMSO.
-
Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2.
Procedure:
-
Preparation: Calculate the molar excess of linker.
-
For Peptides: Use 1.1 – 1.5 molar equivalents of linker relative to free thiols.
-
For Proteins/Antibodies: Use 5 – 10 molar equivalents to ensure rapid kinetics, depending on protein concentration.
-
-
Reaction:
-
Add the Linker stock dropwise to the Peptide solution while stirring.
-
Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 10-20% (v/v) to prevent protein precipitation (for peptides, higher organic content is acceptable).
-
Incubate for 2 hours at Room Temperature or 4°C overnight .
-
-
Monitoring: Monitor the disappearance of free thiols using Ellman’s Reagent (DTNB) or by HPLC-MS.
-
Purification (Crucial):
-
Remove excess unreacted linker before deprotection. Unreacted linker will become a bifunctional crosslinker upon deprotection, causing aggregates.
-
Method: Size Exclusion Chromatography (Desalting columns) for proteins; Preparative HPLC for peptides.
-
Product:Peptide-S-Linker-NH-Boc .
-
Protocol B: Boc Deprotection
Objective: Removal of the tert-butyloxycarbonyl group to expose the primary amine.
Materials:
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Dichloromethane (DCM).
-
Triisopropylsilane (TIPS) or water (as scavengers).
Procedure:
-
Lyophilization: Ensure the purified Intermediate (from Protocol A) is dry. Water interferes with the efficiency of Boc removal and can lead to side reactions.
-
Deprotection Cocktail: Prepare a solution of 50% TFA / 50% DCM (v/v) .
-
Note: If the peptide contains oxidation-sensitive residues (Met, Trp), add 2.5% TIPS and 2.5% water as scavengers.
-
-
Reaction:
-
Dissolve the intermediate in the TFA/DCM cocktail (approx. 10 mg/mL).
-
Incubate for 30–60 minutes at Room Temperature.
-
Stability Note: The succinimide thioether ring (formed in Step 1) is stable in TFA. The maleimide ring (if unreacted) would also be stable, but we have already reacted it.
-
-
Work-up:
-
Evaporate the TFA/DCM under a stream of nitrogen or rotary evaporation.
-
Precipitate the product using cold diethyl ether (for peptides) or re-dissolve in buffer and desalt (for proteins, though TFA precipitation is harsh for some proteins; for proteins, use milder aqueous acid conditions if possible, or accept some denaturation).
-
Recommendation for Proteins: Solid-phase deprotection or dialysis against dilute acid is preferred to maintain folding, though Boc removal typically requires conditions too harsh for folded proteins. This linker is best suited for Peptides or robust scaffolds.
-
Protocol C: Secondary Functionalization
Objective: Reacting the newly exposed amine with an NHS-ester payload (e.g., Fluorophore-NHS, Biotin-NHS, or Drug-NHS).
Procedure:
-
Solubilization: Dissolve the deprotected Amine-Conjugate in PBS (pH 7.2) or Bicarbonate buffer (pH 8.0).
-
Note: The amine will be protonated (salt form) after TFA treatment. You must adjust pH to > 7.0 to deprotonate the amine for reaction with NHS esters.
-
-
Coupling: Add the NHS-ester payload (1.2 – 2.0 equivalents) dissolved in DMSO.
-
Incubation: React for 1–2 hours at Room Temperature.
-
Final Purification: HPLC or SEC to isolate the final construct.
Troubleshooting & Critical Parameters
Maleimide Hydrolysis
Maleimides are susceptible to hydrolysis, forming non-reactive maleamic acid derivatives.
-
Risk Factor: pH > 8.0.
-
Solution: strictly maintain pH between 6.0 and 7.5 during the initial conjugation.
-
Storage: Store the linker solid at -20°C under desiccant. Moisture causes hydrolysis even in the solid state over time.
Thiol Oxidation
Disulfide bond formation (dimerization of the peptide) competes with maleimide conjugation.
-
Solution: Treat peptide with TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the linker. TCEP does not react with maleimides (unlike DTT or Mercaptoethanol) and can remain in the reaction mixture.
Solubility Issues
The hexyl chain adds hydrophobicity.
-
Observation: The reaction mixture turns cloudy.
-
Solution: Increase DMF/DMSO concentration up to 30% if the peptide tolerates it. Alternatively, use a sulfonated version of the linker if available (though this specific CAS is non-sulfonated).
References
-
Greg T. Hermanson. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (The definitive reference for maleimide-thiol and amine-NHS chemistries).
-
Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry 26.1 (2015): 145-152. (Discusses the stability of the succinimide ring post-conjugation).
-
PubChem Compound Summary. "N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide". (Chemical structure and physical property verification).
-
Nielsen, P. E., et al. "Synthetic methods for the implementation of peptide-drug conjugates." Methods in Molecular Biology. (General protocols for linker strategies in PDCs).
Optimization of Maleimide-Thiol Conjugation: Molar Excess Strategies for Protein Labeling
[1][2]
Introduction: The Chemistry of Specificity
Maleimide-thiol conjugation is the gold standard for site-specific protein modification, relying on the Michael addition reaction. Under specific conditions, the electrophilic maleimide group reacts with the nucleophilic thiolate anion of cysteine residues to form a stable thioether bond (thiosuccinimide).
However, "specificity" is not binary; it is conditional. The success of this reaction depends entirely on the kinetic competition between the desired cysteine reaction, the undesired lysine reaction (aminolysis), and the hydrolysis of the maleimide reagent itself.
The Core Challenge:
-
Too Low Molar Excess: Incomplete labeling, low Drug-to-Antibody Ratio (DAR), or weak fluorescent signal.
-
Too High Molar Excess: Non-specific binding to lysines (off-target labeling), protein precipitation (if the label is hydrophobic), and increased cost.
Strategic Decision Making: Molar Excess Recommendations
Do not apply a "one-size-fits-all" ratio. The optimal molar excess depends on the accessibility of the thiol and the concentration of the protein .
Table 1: Molar Excess Guidelines by Application
| Application Scenario | Target | Recommended Molar Excess (Dye:Protein) | Rationale |
| General Protein Labeling (e.g., BSA, Enzymes) | Surface Thiols | 10x – 20x | Surface thiols are accessible.[1] A moderate excess drives kinetics without risking significant lysine modification at pH 7.0. |
| Antibody-Drug Conjugates (ADCs) | Interchain Disulfides (Reduced) | 4x – 8x (per mAb) | Stoichiometry must be tightly controlled to achieve a specific DAR (usually 2-4). Excess is calculated relative to thiols (approx 1.5-2x per thiol). |
| Site-Specific Labeling | Engineered Cysteine (e.g., ThioMab) | 2x – 5x | Engineered cysteines are often buried or partially occluded. High specificity is required; excess is kept low to prevent off-target binding. |
| Dilute Protein Samples | < 1 mg/mL | 20x – 50x | Second-order reaction kinetics slow down significantly at low concentrations. Higher excess is required to drive the reaction to completion. |
| Hydrophobic Payloads | Fluorescent Dyes / Cytotoxic Drugs | < 5x (Stepwise addition) | High excess of hydrophobic reagents causes protein aggregation/precipitation. Add reagent in small aliquots. |
Critical Calculation Note: Always distinguish between Molar Excess over Protein and Molar Excess over Thiol .
Formula:Mass of Reagent (mg) = [Mass of Protein (mg) / MW of Protein] * [Molar Excess] * [MW of Reagent]
Critical Parameters for Success
A. pH Control (The Specificity Switch)
The reaction rate of maleimides with thiols is 1,000-fold faster than with amines at pH 7.0.[2]
-
Risk Zone: At pH > 8.0 , the reaction with primary amines (Lysine) becomes significant, and the rate of maleimide hydrolysis increases, deactivating your reagent.
B. Buffer Composition[2][5][6][7][8][9][10]
-
Chelators: Always include 1–5 mM EDTA to prevent metal-catalyzed oxidation of cysteines into disulfides (which are unreactive to maleimide).[4]
-
Interference: Avoid buffers containing thiols (DTT, Mercaptoethanol) or primary amines (Tris is acceptable only if pH is < 7.5 and excess maleimide is low, but Phosphate/HEPES is safer).
Protocol: The Self-Validating Workflow
This protocol includes a "Pilot Titration" step. This is the hallmark of a high-reliability workflow, ensuring you do not waste precious sample on a failed condition.
Phase 1: Protein Preparation (Reduction)
If your protein has free surface cysteines, skip to Phase 2. If targeting disulfides (e.g., IgG), proceed.
-
Dissolve Protein: Prepare 1–10 mg/mL protein in Conjugation Buffer (PBS, pH 7.2, 5 mM EDTA).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 10-fold molar excess relative to the protein.[5][6]
-
Why TCEP? Unlike DTT, TCEP is stable and does not necessarily require removal for maleimide reactions, although removal is recommended for precise stoichiometry.
-
-
Incubation: 30 minutes at Room Temperature (RT).
-
Desalting (Recommended): Pass through a Zeba Spin Column or dialysis cassette to remove TCEP and oxidized byproducts.
Phase 2: The Pilot Titration (Self-Validation)
Do not commit the whole batch immediately.
-
Aliquot: Split the reduced protein into three small aliquots (e.g., 50 µL each).
-
Titrate: Add Maleimide reagent to each aliquot at different molar excesses:
-
Tube A: 5x Excess
-
Tube B: 10x Excess
-
Tube C: 20x Excess
-
-
Incubate: 2 hours at RT or Overnight at 4°C. Protect from light.
-
Quench: Add 2-Mercaptoethanol (final conc. 10 mM) to stop the reaction.
-
Analyze: Run SDS-PAGE or UV-Vis to determine Degree of Labeling (DOL). Select the condition that gives the highest DOL with no precipitation.
Phase 3: Scale-Up & Purification[12]
-
Reaction: Perform the reaction on the remaining bulk sample using the optimal ratio defined in Phase 2.
-
Quenching: After incubation, add N-Acetylcysteine (NAC) or 2-Mercaptoethanol to quench unreacted maleimides.
-
Purification: Remove excess free dye/drug using:
-
Size Exclusion Chromatography (SEC) for high precision.
-
Spin Desalting Columns (e.g., PD-10) for speed.
-
Dialysis for large volumes.
-
Visualization: Decision Logic & Workflow
The following diagram illustrates the critical decision points and flow for optimizing maleimide conjugation.
Caption: Workflow for optimizing maleimide-thiol conjugation, highlighting the critical pilot titration step to determine the ideal molar excess.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Degree of Labeling (DOL) | Oxidized Thiols | Ensure EDTA is in buffer; degas buffers; use fresh TCEP. |
| Hydrolyzed Maleimide | Maleimides degrade in moisture.[2][4] Use fresh stock dissolved in anhydrous DMSO/DMF. | |
| TCEP Interference | If TCEP was not removed, it may have consumed the maleimide. Increase maleimide excess or desalt thoroughly.[2] | |
| Precipitation | Hydrophobic Payload | Reduce molar excess. Add organic cosolvent (DMSO) up to 10-20%. Use PEGylated linkers. |
| Non-Specific Labeling | pH too high (>8.0) | Adjust buffer to pH 7.0–7.2. At pH >8, lysines react. |
| Incubation too long | Reduce time. Maleimide hydrolysis products can sometimes react non-specifically over long periods. |
References
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Maleimide Linkers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for maleimide-based bioconjugation. As a Senior Application Scientist, I understand that achieving high conjugation efficiency is critical for the success of your research, whether you are developing antibody-drug conjugates (ADCs), creating fluorescently labeled proteins, or immobilizing biomolecules on surfaces.
Maleimide chemistry is a powerful tool renowned for its high selectivity for thiols, but it is not without its challenges.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will explore the root causes of low efficiency and provide logical, step-by-step troubleshooting protocols to get your experiments back on track.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low or no conjugation. What are the most common culprits?
Low conjugation efficiency is a frequent but solvable problem. The issue almost always traces back to one of three areas: the thiol-containing biomolecule, the maleimide linker itself, or the reaction conditions. A systematic evaluation of these components is the key to identifying the problem.
The primary reasons for failure are:
-
Inactive Thiol Groups: The target sulfhydryl (-SH) groups on your protein or peptide are not available for reaction. This is often due to the formation of disulfide bonds (-S-S-).[2][3]
-
Hydrolyzed Maleimide: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders it inactive.[2][3][4]
-
Suboptimal Reaction Conditions: The pH, buffer composition, or stoichiometry of the reaction are not optimized, leading to slow reactions or undesirable side products.
The following diagram outlines a logical workflow for troubleshooting these common issues.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
Q2: How can I be sure my protein has free thiols available for conjugation?
This is the most critical starting point. Maleimides react specifically with free sulfhydryl groups; they do not react with disulfide bonds.[2][3] Cysteine residues in proteins, especially antibodies, often exist as oxidized disulfide bridges which are unreactive.[5][]
Troubleshooting & Optimization:
-
Quantify Free Thiols: Before starting your conjugation, you must determine the concentration of free thiols in your protein solution. The most common method is the Ellman's Test.[7]
-
Reduce Disulfide Bonds: If the thiol concentration is low or zero, you must perform a reduction step. For many applications, particularly with antibodies, the goal is to selectively reduce the interchain disulfide bonds while leaving the intrachain bonds intact.[][8][9]
| Reducing Agent | Molar Excess (Typical) | Key Characteristics |
| TCEP | 10-100 fold | Recommended. Thiol-free, so it does not compete with your protein for the maleimide linker. Removal before conjugation is often not necessary.[2][5] |
| DTT | 10-100 fold | Contains thiols and must be removed via a desalting column or dialysis before adding the maleimide reagent to prevent it from consuming the linker.[2][4] |
Experimental Protocol: Protein Reduction with TCEP
-
Prepare Buffers: Use a degassed conjugation buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[2] Degassing helps to minimize re-oxidation of the newly formed thiols.[4]
-
Prepare TCEP: Make a fresh stock solution of TCEP hydrochloride (e.g., 0.5 M) in water or buffer.
-
Incubate: Add a 10-100 fold molar excess of TCEP to your protein solution. Incubate at room temperature for 30-60 minutes.
-
Proceed to Conjugation: In most cases, you can proceed directly to the conjugation step by adding the maleimide reagent to the reaction mixture containing the protein and TCEP.
Caption: Reduction of unreactive disulfide bonds to reactive thiols using TCEP.
Q3: Is my maleimide linker stable? How can I check its reactivity?
Maleimide linkers are highly susceptible to hydrolysis, a reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid.[] This reaction is significantly accelerated at pH values above 7.5.[2][3][4]
Troubleshooting & Optimization:
-
Fresh Reagents: Always prepare maleimide stock solutions immediately before use.[3][4]
-
Anhydrous Solvent: Dissolve the maleimide linker in a dry, water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution.[2][3][4] Store these stock solutions at -20°C or -80°C, protected from moisture.
-
Avoid Aqueous Storage: Do not store maleimide linkers in aqueous buffers for any significant length of time.[11] If you must, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only a short duration.[3]
Caption: Competition between desired thiol conjugation and maleimide hydrolysis.
Q4: What are the optimal reaction conditions (pH, temperature, buffer)?
The reaction environment is critical for ensuring both high efficiency and high specificity.
pH: The optimal pH range for maleimide-thiol conjugation is 6.5 to 7.5 .[4][][12][13]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group (-SH) is mostly protonated and thus less nucleophilic.[11][12]
-
Above pH 7.5: The reaction loses specificity. The maleimide group can begin to react with primary amines (e.g., the side chain of lysine), and the rate of maleimide hydrolysis increases dramatically.[4][11][12][14] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[4][][13]
Buffers: Use a buffer system that does not contain competing nucleophiles.
-
Recommended: PBS, HEPES, MES.
-
Avoid: Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT).[4]
Stoichiometry: An excess of the maleimide linker is generally used to drive the reaction to completion.
-
A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule.[2][4]
-
However, the optimal ratio is system-dependent. For some nanoparticle or peptide conjugations, a lower excess (e.g., 2:1 or 5:1) may be optimal and can prevent unwanted side reactions or aggregation.[15][16] It is always best to determine the ideal ratio empirically for your specific application.
Q5: The final conjugate is not stable. Is the maleimide-thiol bond reversible?
Yes, the thioether bond formed in the initial conjugation (a thiosuccinimide adduct) can be reversible through a process called a retro-Michael reaction .[1][4] Under physiological conditions, this can lead to the payload detaching from the antibody and binding to other thiols in the system, such as serum albumin, causing off-target toxicity and reduced efficacy.[13][17][18]
Mitigation Strategy: Post-Conjugation Hydrolysis
The stability of the conjugate can be significantly improved by promoting the hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[17] This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[4][17]
-
Mechanism: This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial reaction and purification, or by using next-generation "self-hydrolyzing" maleimides that are engineered to undergo rapid hydrolysis after conjugation.[4][17]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers.
- BenchChem. (2025).
- BenchChem. (2025).
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Conju-Probe. (2024).
- SigutLabs. (2025).
- ChemRxiv. (n.d.). Electrocatalytic Reduction of Disulfide Bonds in Antibodies.
- Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah.
- Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109.
- BOC Sciences. (n.d.).
- UCL Discovery. (n.d.).
- BOC Sciences. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in thiol-maleimide reactions.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
-
Al-Adhami, M., et al. (2019). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Avicenna Journal of Medical Biotechnology, 11(4), 320–325. [Link]
- Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Journal of Controlled Release, 282, 101-109.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Removing Unreacted N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide
Executive Summary & Molecule Profile
The Challenge: You are attempting to remove unreacted N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (henceforth referred to as "The Linker" ) from a conjugation reaction.
Molecule Profile:
-
MW: ~353.4 Da
-
Key Functionalities:
Core Purification Logic: The removal strategy depends entirely on the Molecular Weight (MW) of your conjugated target. You cannot use the same protocol for an Antibody-Drug Conjugate (ADC) as you would for a small molecule synthesis.[1]
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct removal method.
Figure 1: Decision tree for selecting the purification method based on conjugate size and Boc-group requirements.
Protocol A: For Protein/Antibody Conjugates (MW > 10 kDa)
Method: Size Exclusion Chromatography (Desalting) Why: The Linker (353 Da) is significantly smaller than proteins (>10,000 Da). Gravity-flow or spin desalting columns are sufficient and superior to dialysis for speed (crucial to prevent maleimide hydrolysis).[1]
Step-by-Step Workflow
-
Quench (Optional but Recommended):
-
Add 1-5 mM Cysteine or Mercaptoethanol to the reaction mixture.[1]
-
Incubate for 15 minutes at Room Temperature (RT).
-
Reasoning: This reacts with the excess maleimide, making the unreacted linker more soluble and preventing it from reacting with the column resin or non-specifically binding to the protein [1].
-
-
Column Selection:
-
Use a pre-packed desalting column (e.g., Sephadex G-25, Zeba Spin, or PD-10).[1]
-
MWCO (Molecular Weight Cut-Off): Ensure the MWCO is < 7 kDa (ideally 1–5 kDa) to retain the protein while eluting the linker.
-
-
Buffer Exchange (Critical for Stability):
-
Equilibrate the column with PBS, pH 7.2–7.4 (or your storage buffer).
-
Warning: Do not use pH > 7.[1]5. The maleimide ring on your conjugate (the product) can hydrolyze (open) at high pH.[2] While this stabilizes the product long-term, uncontrolled hydrolysis during purification can lead to heterogeneity [2].
-
-
Elution:
Protocol B: For Peptides/Small Molecules (MW < 5 kDa)
Method: Reversed-Phase HPLC (RP-HPLC) Why: Desalting cannot separate a 1 kDa peptide from a 350 Da linker effectively.[1] You need the resolution of HPLC based on hydrophobicity.
The "Boc-Acid" Trap (Critical Technical Note)
The t-Boc group is acid-labile.[1] Standard HPLC mobile phases contain 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[1]
-
If you run standard TFA HPLC: You will likely strip the Boc group, yielding the deprotected amine.[3]
-
If you need the Boc group intact: You must use a neutral or slightly basic buffer system.
Workflow Options
Option 1: Boc Retention (Neutral pH HPLC)
-
Stationary Phase: C18 Column (e.g., Zorbax Eclipse or equivalent).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5–7.[1]0) OR 10 mM Ammonium Bicarbonate (pH 7.5–8.0).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 20-30 mins.
-
Detection: UV 214/254 nm.[1] (Note: Maleimides absorb strongly at 300 nm; Amides at 214 nm).[1]
Option 2: Simultaneous Purification & Deprotection
If your next step is to remove the Boc group anyway, you can use the standard TFA method to purify, then finish the deprotection in the collection vial.
-
Mobile Phase: Water + 0.1% TFA / ACN + 0.1% TFA.[1]
-
Note: The acidic condition during the run (20 mins) may only partially deprotect the Boc, leading to a split peak (Intact vs. Deprotected). This is messy.
-
Recommendation: Fully deprotect the crude mixture with 50% TFA/DCM before HPLC, then purify the fully deprotected product.
Frequently Asked Questions (FAQs)
Q1: The Linker precipitated when I added it to my aqueous reaction buffer. How do I fix this? A: The hexanamide chain makes this linker hydrophobic.
-
Prevention: Dissolve the Linker in dry DMSO or DMF at 10–50 mM first.
-
Execution: Add this organic stock to your aqueous protein solution dropwise while stirring. Keep the final organic solvent concentration < 10% (or whatever your protein tolerates) [3].
Q2: Can I use dialysis instead of columns? A: Yes, but it is risky.
-
Risk: Dialysis takes hours/overnight.[1] During this time, the maleimide group on your conjugate is exposed to pH 7+ and water, leading to ring hydrolysis (opening).[2][4]
-
Verdict: Use Spin Columns or TFF (Tangential Flow Filtration) for faster processing.[1]
Q3: How do I verify the Linker is gone? A:
-
For Proteins: Run an analytical SEC-HPLC.[1] You should see a single peak for the protein and no low-MW peak.[1] Alternatively, use a centrifugal filter (3 kDa cutoff) on the flow-through; if the filtrate absorbs at 300 nm (maleimide absorbance), you still have free linker.
-
For Small Molecules: LC-MS is the gold standard.[1] Look for the mass of the Linker (353.4 Da).
Q4: I see a "split peak" in my HPLC. What happened? A: This is likely Boc-loss or Maleimide Hydrolysis .[1]
-
If you used TFA: You are seeing partial Boc deprotection.[1][3][5]
-
If you used high pH (>8): You are seeing Maleimide ring opening (+18 Da mass shift).[4]
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| Precipitation immediately upon addition | Linker insolubility in water.[1] | Dissolve Linker in DMSO/DMF first.[1] Ensure <10% v/v organic in final mix. |
| Low Conjugation Yield | Maleimide hydrolysis in stock.[1][4] | Use fresh Linker. Do not store aqueous stocks. Check if reaction pH > 8.[1]0. |
| Boc Group Missing (Mass -100 Da) | Exposure to acid (TFA/HCl).[1] | Avoid TFA in HPLC.[1][3] Use Ammonium Acetate.[1][3] Avoid acidic quenching.[1] |
| Mass Spec shows +18 Da | Maleimide Ring Hydrolysis.[1][4] | Reaction pH was too high or duration too long. Keep pH < 7.[1]5. |
| Aggregation of Protein | Over-labeling (too much hydrophobic linker).[1] | Reduce Linker:Protein molar ratio. Add non-ionic detergent (Tween-20) if permissible.[1] |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter 2: Functional Targets).
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2287-2293.[1]
-
Thermo Fisher Scientific. (n.d.).[1] "Maleimide Reaction Chemistry." Technical Handbook.
-
Sigma-Aldrich. (n.d.).[1] "N-Boc-1,6-hexanediamine hydrochloride Product Information." (Analogous spacer properties).
Sources
Validation & Comparative
Technical Guide: MS Analysis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide Conjugates
Topic: Mass Spectrometry Analysis of N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide Conjugates Content Type: Publish Comparison Guide Audience: Senior Researchers & Drug Development Scientists[1]
Executive Summary
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide (CAS 1076198-36-1) represents a class of "masked" heterobifunctional crosslinkers essential for controlled multi-step bioconjugation.[1] Unlike direct amine-to-thiol crosslinkers (e.g., SMCC), this reagent utilizes a t-Boc protecting group to prevent polymerization during the initial thiol-maleimide coupling.[1]
This guide compares the mass spectrometry (MS) performance of this alkyl-chain linker against hydrophilic PEG alternatives and non-protected analogs. It details the specific ionization behaviors, source-induced fragmentation risks, and hydrolytic artifacts that analysts must control to validate conjugation efficacy.
Part 1: Chemical Architecture & MS Implications
The molecule consists of three functional domains, each contributing unique MS signatures:
-
Maleimide Head: Cysteine-reactive.[1] Prone to hydrolysis (+18.01 Da) and Retro-Michael exchange.[1]
-
Hexanamide Spacer: Hydrophobic alkyl chain (
).[1] Improves retention in Reversed-Phase (RP) LC-MS but suppresses ionization compared to polar spacers.[1] -
t-Boc Tail: Acid-labile amine protection.[1] Highly susceptible to Source-Induced Dissociation (SID), often leading to false negatives in intact mass analysis.[1]
Structural Diagram (DOT)
The following diagram outlines the chemical logic and critical MS failure points.
Figure 1: Functional architecture of the linker highlighting regions susceptible to modification during MS analysis.
Part 2: Comparative Performance Analysis
This section contrasts N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide against standard alternatives (SMCC and PEG-based Mal-Boc linkers).[1]
Table 1: Physicochemical & MS Performance Metrics
| Feature | Alkyl-Boc (Subject) | PEG-Boc (Alternative) | SMCC (Standard) |
| Hydrophobicity | High. Increases retention time on C18/C4 columns. | Low. Elutes early; reduces conjugate aggregation.[1] | Moderate. Cyclohexane ring adds rigidity.[1] |
| Ionization (ESI) | Suppressed. Alkyl chains do not protonate well. Lower sensitivity.[1] | Enhanced. Ethylene glycol units capture protons/cations easily.[1] | Moderate. |
| Source Stability | Low. t-Boc is thermally labile.[1] Requires "Cold" source conditions.[1] | Low. t-Boc is labile.[1][2] | High. No protecting group to fragment.[1] |
| Diagnostic Ions | Strong. Loss of isobutylene (-56 Da) is a clear MS/MS signature. | Complex. PEG ladder fragmentation can obscure diagnostic ions.[1] | Standard. Maleimide fragments only. |
| Hydrolysis Rate | Slower. Hydrophobic environment shields the ring slightly. | Faster. Water coordination by PEG accelerates ring opening.[1] | Moderate. |
Critical Insight: The "Phantom" Deprotection
A common analytical error with this linker is misinterpreting Source-Induced Dissociation (SID) as chemical deprotection.[1]
-
Scenario: You analyze the intact conjugate.
-
Observation: You see a mass corresponding to the deprotected amine, even though you haven't added acid (TFA).
-
Cause: The ESI source temperature (>300°C) thermally cleaves the t-Boc group inside the mass spectrometer.
-
Validation: Lower source temp to 150-200°C. If the +100 Da peak reappears, the deprotection was an artifact.
Part 3: Experimental Protocols
Workflow 1: Sample Preparation for Intact Conjugate Analysis
Objective: Verify conjugation ratio (DAR) without triggering premature hydrolysis or deprotection.
-
Buffer Exchange: Rapidly exchange conjugate into 50 mM Ammonium Acetate (pH 6.5) using Zeba spin columns.
-
Why? Avoids phosphate adducts; pH 6.5 minimizes maleimide ring opening (hydrolysis).[1]
-
-
Dilution: Dilute to 0.1 mg/mL in 50% Acetonitrile / 0.1% Formic Acid .
-
Critical: Analyze immediately.[1] Prolonged exposure to 0.1% FA can slowly degrade the Boc group.
-
-
LC-MS Configuration:
Workflow 2: Diagnostic MS/MS Fragmentation
Objective: Confirm the presence of the linker using the t-Boc specific neutral loss.
-
Isolation: Select the precursor ion
.[1] -
Collision Energy (CID): Apply a ramped energy (15-35 eV).
-
Target Transitions:
-
Look for Neutral Loss of 56.06 Da (Isobutylene).
-
Look for Neutral Loss of 100.05 Da (Full Boc group: Isobutylene +
). -
Note: If the linker is hydrolyzed, the parent mass will be +18 Da higher, but the -56 Da loss will still occur.
-
Analytical Workflow Diagram (DOT)
Figure 2: Step-by-step analytical decision tree for processing Boc-protected conjugates.
Part 4: Data Interpretation & Troubleshooting
1. The Hydrolysis Artifact (+18 Da)
Maleimide rings are metastable.[1] In aqueous buffers > pH 7.5, they undergo ring opening to form succinamic acid derivatives.[1]
-
MS Signature: A mass shift of +18.0106 Da relative to the expected conjugate.
-
Interpretation:
-
If observed before stress testing: Your conjugation pH was too high or the run time was too long.
-
Note: Ring-opened forms are biologically stable but indicate a lack of process control during synthesis.[1]
-
2. The "Doublet" Peak
In RP-HPLC, the maleimide-conjugate often appears as a single peak. However, if hydrolysis occurs, you may see two peaks (diastereomers of the ring-opened succinamic acid) or a broadening of the main peak.
-
Action: Extract Ion Chromatograms (XIC) for
and . If they co-elute or are partially resolved, calculate the ratio to determine % hydrolysis.
3. Calculating Mass Shifts
-
Linker Exact Mass: 353.195 Da (
)[1] -
Added Mass (Conjugated): 353.195 Da (No leaving group in addition reaction).
-
Deprotected Mass: 253.143 Da (Loss of Boc:
). -
Hydrolyzed Mass: 371.206 Da (+
).[1]
References
-
Fontaine, S. D., et al. (2015). "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry. Demonstrates the kinetics of maleimide hydrolysis and the stability of ring-opened adducts. [1]
-
Wolf, C., et al. (2005).[1] "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry.[3][4] Details the McLafferty rearrangement and source-induced fragmentation of t-Boc groups.
-
Lyon, R. P., et al. (2014).[1] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology.[1] Provides comparative data on alkyl vs. hydrolyzable linkers in ADCs.
-
PubChem. "N-Boc-1,6-diaminohexane (Related Substructure)." National Library of Medicine.[1] Verification of physicochemical properties for the aminohexanamide chain.
-
Thermo Fisher Scientific. "Maleimide Reaction Chemistry." Pierce Protein Biology Learning Center. Authoritative guide on pH dependence and buffering for maleimide reactions.
Sources
- 1. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
A Senior Application Scientist's Guide to Selecting the Optimal Crosslinker Length for Protein Structural and Interaction Studies
Introduction: Beyond Proximity - Using Chemical Crosslinkers as Molecular Rulers
In the intricate landscape of cellular biology, the transient and dynamic nature of protein interactions governs virtually all biological processes.[1][2] Chemical crosslinking has emerged as a powerful technique to capture these fleeting interactions, transforming them into stable covalent bonds that can withstand rigorous biochemical analysis.[3][4] A crosslinker is a molecule with two or more reactive ends that covalently attach to specific functional groups on proteins, such as primary amines (e.g., on lysine residues) or sulfhydryls (e.g., on cysteine residues).[1][5]
This guide moves beyond a simple overview of crosslinking chemistries. As a senior application scientist, my goal is to provide you with the field-proven insights necessary to understand the profound impact of a seemingly simple parameter: the length of the crosslinker's spacer arm. This spacer, the distance between the reactive ends, acts as a veritable molecular ruler.[6] The choice of its length is a critical experimental decision that dictates the type of structural information you can obtain, from high-resolution intramolecular contacts to the broader architecture of multi-protein complexes.[7][8] Here, we will explore the causality behind selecting short, medium, and long crosslinkers, provide self-validating experimental protocols, and present a framework for interpreting the resulting data.
The Core Principle: Spacer Arm Length Dictates Informational Content
The fundamental trade-off in selecting a crosslinker length is between the number of crosslinks you can generate and the precision of the structural information each crosslink provides.[7][9]
-
Short Crosslinkers (< 10 Å): These reagents are ideal for mapping intramolecular contacts and identifying proteins in very close, direct contact.[5] Because they can only bridge very short distances, any crosslink they form provides a high-resolution distance constraint, which is invaluable for computational protein structure modeling.[7][8] However, they may fail to capture interactions between proteins that associate less directly or where the targetable residues are not optimally positioned.
-
Medium Crosslinkers (10 - 30 Å): This range offers a versatile balance, capable of capturing both intra- and intermolecular interactions.[5] They are often a good starting point for screening experiments when the exact nature of the protein interaction is unknown.
-
Long Crosslinkers (> 30 Å): To capture interactions within large, dynamic complexes or to identify members of a protein neighborhood without direct contact, longer spacer arms are required.[5] These flexible linkers are more likely to find and connect targetable residues, resulting in a higher number of identified crosslinks.[9] The drawback is that the resulting distance constraint is much looser, providing lower-resolution structural information.[7]
This relationship can be visualized as a balance between the breadth of interaction capture and the depth of structural resolution.
Caption: The inverse relationship between crosslinker length and structural resolution.
Experimental Guide: A Comparative Analysis of Amine-Reactive Crosslinkers
To illustrate the practical implications of spacer arm length, we will design an experiment to compare three common homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers. NHS esters react with primary amines on lysine residues and N-termini, making them broadly applicable for protein studies.[10][11] Our model system will be Bovine Serum Albumin (BSA), a protein known to exist as a monomer but which can form dimers and oligomers at higher concentrations, providing an excellent platform to detect both intra- and intermolecular crosslinks.
Objective: To compare the efficiency of short, medium, and long crosslinkers in capturing intramolecular and intermolecular crosslinks within a BSA sample.
Selected Crosslinkers:
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Chemical Nature | Key Feature |
| Disuccinimidyl Glutarate | DSG | 7.7 | Hydrophobic | Short, membrane-permeable |
| Disuccinimidyl Suberate | DSS | 11.4 | Hydrophobic | Medium length, widely used |
| BS(PEG)5 | Bis(sulfosuccinimidyl) penta(ethylene glycol) | 21.7 | Hydrophilic | Long, water-soluble |
Experimental Workflow Overview
Caption: General workflow for the comparative crosslinking experiment.
Detailed Step-by-Step Protocol
Trustworthiness: This protocol includes controls and specific pH conditions critical for reproducible results. The chemistry of NHS esters is highly pH-dependent; they react efficiently with deprotonated primary amines at pH 7.2-8.5 but are also susceptible to hydrolysis, which increases at higher pH.[10][12] Using a well-defined phosphate buffer at pH 7.4 provides a reliable balance between aminolysis and hydrolysis.[12]
1. Preparation of Reagents:
- Reaction Buffer: Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4. Causality: It is critical to use an amine-free buffer like PBS or HEPES, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the crosslinker, drastically reducing efficiency.[12]
- BSA Stock: Prepare a 1 mg/mL solution of BSA in PBS.
- Crosslinker Stocks: Immediately before use, prepare 25 mM stock solutions of DSG, DSS, and BS(PEG)5 in anhydrous dimethyl sulfoxide (DMSO). Causality: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[11] Preparing fresh stocks in a dry organic solvent is essential for maintaining reactivity.
- Quenching Solution: Prepare a 1 M Tris-HCl solution, pH 7.5.
2. Crosslinking Reaction:
- Label four microcentrifuge tubes: "Control", "DSG", "DSS", and "BS(PEG)5".
- To each tube, add 100 µL of the 1 mg/mL BSA solution.
- To the "Control" tube, add 2.2 µL of DMSO (this accounts for the solvent added to the other tubes).
- Calculate the molar excess. For BSA (~66.5 kDa) at 1 mg/mL, this is ~15 µM. A 50-fold molar excess requires a final crosslinker concentration of ~750 µM. Add 2.2 µL of the appropriate 25 mM crosslinker stock to the corresponding labeled tube.
- Incubate all tubes for 30 minutes at room temperature.
3. Quenching:
- Stop the reaction by adding 5 µL of 1 M Tris-HCl to each tube to a final concentration of ~50 mM. Causality: The high concentration of primary amines in Tris rapidly consumes any remaining reactive NHS esters, terminating the crosslinking reaction.[4]
- Incubate for 15 minutes at room temperature.
4. Sample Preparation for Analysis:
- For SDS-PAGE Analysis: Add 25 µL of 4X Laemmli sample buffer to each tube. Heat samples at 95°C for 5 minutes.
- For Mass Spectrometry Analysis: Samples can be processed directly via in-solution digestion or run briefly on an SDS-PAGE gel for in-gel digestion to remove excess reagents.[13][14]
Data Analysis and Interpretation
SDS-PAGE: Visualizing the Efficacy of Crosslinking
Run the prepared samples on a 4-15% polyacrylamide gel and visualize with a protein stain (e.g., Coomassie Blue).[14][15] The results will provide a macroscopic view of each crosslinker's efficiency.
Interpreting the Gel:
-
Control Lane: Should show a strong band at ~66.5 kDa, corresponding to the BSA monomer.
-
Crosslinker Lanes: Successful crosslinking is indicated by the depletion of the monomer band and the appearance of new, higher molecular weight bands.[16]
-
Intramolecular Crosslinks: May cause the protein to become more compact, resulting in slightly faster migration than the unmodified monomer.
-
Intermolecular Crosslinks: Will produce bands corresponding to dimers (~133 kDa), trimers (~200 kDa), and other oligomers.
-
Hypothetical Results Table:
| Crosslinker | Spacer Length (Å) | Monomer Band Intensity | Dimer/Oligomer Band Intensity | Predominant Crosslink Type |
| Control | N/A | ++++ | - | N/A |
| DSG | 7.7 | +++ | + | Intramolecular, some dimer |
| DSS | 11.4 | ++ | +++ | Mixed Intra- and Intermolecular |
| BS(PEG)5 | 21.7 | + | ++++ | Predominantly Intermolecular |
This table clearly demonstrates that as the spacer arm length increases, the efficiency of capturing intermolecular interactions (dimers/oligomers) also increases.[5][9]
Mass Spectrometry: Pinpointing the Connections
While SDS-PAGE shows that crosslinking occurred, Crosslinking-Mass Spectrometry (XL-MS) reveals where it occurred.[6][16] After enzymatic digestion (e.g., with trypsin), the resulting peptide mixture is analyzed by a high-resolution mass spectrometer. Specialized software then identifies three types of peptides:
-
Unmodified Peptides: The vast majority of peptides.
-
Loop-linked Peptides: An intra-peptide crosslink where the two ends of a crosslinker react with two residues on the same peptide.
-
Crosslinked Peptides: An inter-peptide crosslink where a crosslinker connects two different peptides. These are the most informative for structural analysis.
Hypothetical XL-MS Data Summary:
| Crosslinker | Spacer Length (Å) | Total Crosslinked Spectra | Intra-Protein Links Identified | Inter-Protein Links Identified |
| DSG | 7.7 | 45 | 40 | 5 |
| DSS | 11.4 | 110 | 75 | 35 |
| BS(PEG)5 | 21.7 | 185 | 90 | 95 |
This quantitative data reinforces the visual SDS-PAGE results. The short DSG linker primarily identifies close-range, intra-protein contacts. The long BS(PEG)5 linker is far more effective at capturing inter-protein interactions, providing crucial information about the dimer interface. The medium-length DSS provides a balance of both.
Data Analysis Workflow
Caption: Workflow for analyzing and interpreting crosslinking results.
Conclusion: A Multi-Length Approach for Comprehensive Analysis
This guide demonstrates that there is no single "best" crosslinker length; rather, the optimal choice is dictated by the specific research question.
-
To probe the fine architecture of a single protein or confirm a direct binding interface, short crosslinkers are the tool of choice.
-
To capture and identify unknown interaction partners or map the overall arrangement of a multi-protein complex, long crosslinkers are more effective.
The most authoritative and comprehensive approach involves using a panel of crosslinkers with varying spacer arm lengths.[5] As our comparative experiment shows, the data from different length crosslinkers is not redundant but complementary. By integrating results from short, medium, and long reagents, researchers can build a multi-resolution map of their protein system, revealing everything from direct residue contacts to the broader topology of the complex. This strategic, evidence-based selection of crosslinkers is the hallmark of a robust and insightful protein interaction study.
References
-
G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. G-Biosciences. [Link]
-
Falk, M., & Joachimiak, A. (2016). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. PubMed. [Link]
-
Kalia, J., & Raines, R. T. (2010). CHEMICAL CROSSLINKING OF PROTEINS : A REVIEW. Semantic Scholar. [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. ACS Publications. [Link]
-
Vellayappan, M., Balaji, A., & Subramanian, A. P. (2022). Insights on Chemical Crosslinking Strategies for Proteins. PMC. [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
-
Smith, L. M., & Kelleher, N. L. (2022). In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis. Frontiers. [Link]
-
Arora, B., Tandon, R., & Bhatia, R. (2017). Chemical Crosslinking: Role in Protein and Peptide Science. Semantic Scholar. [Link]
-
Hemaprabha, E. (2012). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. Cyanagen. [Link]
-
Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. ACS Publications. [Link]
-
Wojtas, M., et al. (2017). Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. PMC. [Link]
-
G-Biosciences. Protein Cross-Linking. G-Biosciences. [Link]
-
ResearchGate. (2016, November). Mass spectrometry and SDS PAGE pro fi les of protein crosslinking via.... ResearchGate. [Link]
-
Wegner, S. V., et al. (2012). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. [Link]
-
Wojtas, M., et al. (2015). Protein structure prediction guided by cross-linking restraints - A systematic evaluation of the impact of the cross-linking spacer length. arXiv. [Link]
-
Longdom Publishing. Analyzing Protein-Protein Interaction by using Crosslinking Methods. Longdom Publishing. [Link]
-
Rotoli, S. M., & Caradonna, S. J. (2013). Combining non-reducing SDS-PAGE analysis and chemical crosslinking to detect multimeric complexes stabilized by disulfide linkages in mammalian cells in culture. Rowan University. [Link]
-
Fungal Genetics Stock Center. How to cross-link proteins. Fungal Genetics Stock Center. [Link]
-
Springer Nature Experiments. Cross-linking Protocols and Methods. Springer Nature. [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. fgsc.net [fgsc.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1506.00136] Protein structure prediction guided by cross-linking restraints - A systematic evaluation of the impact of the cross-linking spacer length [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 15. researchwithrowan.com [researchwithrowan.com]
- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide proper disposal procedures
Topic: N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Reactive & Sensitizer) Primary Hazards: Skin/Eye Corrosion (Maleimide), Gas Generation (t-Boc in acid), Aquatic Toxicity.
| IMMEDIATE DOs | CRITICAL DON'Ts |
| Segregate from acidic waste streams immediately. | DO NOT dispose of in municipal trash or sink drains. |
| Quench high-concentration solutions (>10 mM) with excess thiol (e.g., Cysteine) before binning. | DO NOT mix with strong acids (TFA, HCl); gas evolution (Isobutylene/CO₂) will pressurize containers. |
| Label clearly as "Toxic," "Corrosive," and "Sensitizer."[1] | DO NOT autoclave waste containing this compound (volatilization risk). |
| Incinerate via licensed hazardous waste contractor (Standard method). | DO NOT dry-sweep spills; use wet-wiping to prevent dust inhalation. |
Chemical Profile & Hazard Analysis
As a Senior Application Scientist, I emphasize that safe disposal requires understanding the causality of the molecule's reactivity. This is not inert debris; it is a stored energy system designed to crosslink proteins.
Molecular Hazard Breakdown
| Functional Group | Reactivity Concern | Disposal Implication |
| Maleimide | Michael Acceptor: Reacts rapidly with thiols (R-SH) and amines. Potent sensitizer and irritant. | Must be quenched in liquid waste to prevent uncontrolled polymerization or reaction with other waste constituents. |
| t-Boc (tert-Butyloxycarbonyl) | Acid Labile: Cleaves in the presence of strong acids (pH < 2).[2] | Incompatibility: Contact with acidic waste generates Isobutylene and CO₂ gas, creating a bomb hazard in sealed waste drums. |
| Linker Backbone | Organic/Hydrophobic: Low water solubility. | Solvent Waste: Must go to organic waste streams (non-halogenated usually), not aqueous drains. |
Pre-Disposal Treatment: The Quenching Protocol
The "Self-Validating" System: Never discard a reactive maleimide solution directly into a central waste drum. If that drum contains thiols (common in protein labs), you risk an exothermic reaction. Validating safety means neutralizing the "warhead" (maleimide) before it leaves your bench.
Protocol: Thiol-Mediated Quenching Applicability: Stock solutions, reaction leftovers, or high-concentration liquid waste.
-
Preparation: Prepare a 1 M Cysteine-HCl or Dithiothreitol (DTT) stock solution in water.
-
Calculation: Estimate the moles of residual Maleimide in your waste solution.
-
The Quench: Add the Thiol solution to your waste at a 5:1 to 10:1 molar excess (Thiol:Maleimide).
-
Validation (Wait Time): Allow to stand at room temperature for 15–30 minutes .
-
Disposal: The solution is now chemically stable (non-reactive) and can be safely added to the standard organic solvent waste stream.
Disposal Workflow & Decision Logic
The following diagram illustrates the decision matrix for handling N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide waste.
Caption: Operational logic flow for segregating and treating maleimide linker waste prior to final disposal.
Detailed Disposal Procedures
A. Solid Waste (Powder & Contaminated Debris)
-
Items: Weigh boats, pipette tips, gloves, dry powder.
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste: Solid." List constituents: "Maleimide Crosslinker, Toxic."[3][4]
-
Procedure:
-
Double-bag powder in antistatic bags if possible to prevent dispersion.
-
Place in the solid waste drum.
-
Seal tightly. Maleimides can hydrolyze to maleamic acid in moist air, but the dust remains a sensitizer.
-
B. Liquid Waste (Solvent-Based)
-
Items: HPLC waste, reaction mother liquor, expired stock solutions (DMSO/DMF).
-
Compatibility Check:
-
Procedure:
-
Perform Quenching Protocol (Section 3) if concentration is high.
-
Pour into "Organic Solvent Waste" (Non-Halogenated or Halogenated depending on the solvent carrier).
-
Ensure the container is vented or has a pressure-relief cap if there is any doubt about acid content.
-
Spill Response Protocol
Scenario: You have dropped a vial of solid N-(2-Maleimidoethyl)-6-t-Boc-aminohexanamide.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>1g), use a P95/N95 respirator to avoid sensitizing dust inhalation.
-
Containment: Do not dry sweep. This generates dust.
-
Wet Wipe Method:
-
Cover the spill with paper towels dampened with 10% Sodium Carbonate or mild soap water. (Base helps hydrolyze the maleimide ring slowly, reducing volatility/reactivity).
-
Wipe from the outside in.
-
-
Final Clean: Wipe the surface with Ethanol or Isopropanol to remove the organic residue.
-
Disposal: Place all cleanup materials into a sealed hazardous waste bag (Solid Waste).
References
-
National Institutes of Health (PubChem). Hexanamide, 6-amino- (Related Compound Structure & Safety). Available at: [Link]
- Hermanson, G. T.Bioconjugate Techniques. 3rd Edition. Academic Press, 2013. (Authoritative text on Maleimide/Thiol chemistry and quenching).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
